molecular formula C17H23Br2N3 B14163416 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide CAS No. 63731-88-4

9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide

Cat. No.: B14163416
CAS No.: 63731-88-4
M. Wt: 429.2 g/mol
InChI Key: YXWKGHSFQVHHSO-UHFFFAOYSA-M
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Description

9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide is a complex organic compound belonging to the class of pyridoindoles. This compound is known for its unique structure, which includes a pyridoindole core and a trimethylammonio propyl side chain, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves multiple steps. One common method includes the reaction of 9H-pyrido(3,4-b)indole with 3-bromopropyltrimethylammonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced pyridoindole derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide is studied for its interactions with biological macromolecules. It has been used in studies involving enzyme inhibition and receptor binding.

Medicine

The compound has potential medicinal applications, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors makes it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide involves its interaction with molecular targets such as enzymes and receptors. The trimethylammonio group enhances its binding affinity to negatively charged sites on proteins, leading to inhibition or modulation of their activity. The pyridoindole core can intercalate with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    9H-Pyrido(3,4-b)indole: A simpler analog without the trimethylammonio propyl side chain.

    1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: A reduced form with different reactivity.

    Ethyl 9H-pyrido(3,4-b)indole-3-carboxylate: A derivative with an ester group.

Uniqueness

The presence of the trimethylammonio propyl side chain in 9H-Pyrido(3,4-b)indolium, 2-(3-(trimethylammonio)propyl)-, dibromide imparts unique properties such as increased solubility in water and enhanced binding to biological targets. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.

Properties

CAS No.

63731-88-4

Molecular Formula

C17H23Br2N3

Molecular Weight

429.2 g/mol

IUPAC Name

trimethyl-[3-(5H-pyrido[4,3-b]indol-2-ium-2-yl)propyl]azanium;dibromide

InChI

InChI=1S/C17H22N3.2BrH/c1-20(2,3)12-6-10-19-11-9-17-15(13-19)14-7-4-5-8-16(14)18-17;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+1;;/p-1

InChI Key

YXWKGHSFQVHHSO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCC[N+]1=CC2=C(C=C1)NC3=CC=CC=C32.[Br-].[Br-]

Origin of Product

United States

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